



An In-depth Technical Guide to 1-Methoxyheptane

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Compound of Interest		
Compound Name:	1-Methoxyheptane	
Cat. No.:	B13389018	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methoxyheptane**, a simple ether with applications in the fragrance industry. The document details its chemical identifiers, physical and chemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and methods for its characterization.

Core Data Presentation

Table 1: Chemical Identifiers for 1-Methoxyheptane



Identifier	Value	Reference
CAS Number	629-32-3	[1][2]
Molecular Formula	C8H18O	[1][2]
Molecular Weight	130.23 g/mol	[1][2]
IUPAC Name	1-methoxyheptane	[2]
Synonyms	Methyl heptyl ether, Heptyl methyl ether	
InChI	InChI=1S/C8H18O/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3	[2]
InChIKey	GTQXEQRIVGXSAE- UHFFFAOYSA-N	[2]
SMILES	cccccccc	[2]
DSSTox Substance ID	DTXSID90334841	[1][2]

Table 2: Physicochemical Properties of 1- Methoxyheptane



Property	Value	Reference
Boiling Point	150.5 °C at 760 mmHg	[1]
Density	0.78 g/cm ³	[1]
Refractive Index	1.404	[1]
Flash Point	35.8 °C	[1]
Vapor Pressure	4.87 mmHg at 25 °C	[1]
Melting Point (estimate)	-94 °C	[1]
LogP (octanol-water partition coefficient)	2.60320	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	6	[1]

Experimental Protocols

The most common and efficient method for the synthesis of **1-methoxyheptane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this case, **1-bromoheptane** is treated with sodium methoxide.

Synthesis of 1-Methoxyheptane via Williamson Ether Synthesis

Materials:

- 1-Bromoheptane
- · Sodium methoxide
- Anhydrous methanol (as solvent)



- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- · Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium methoxide in anhydrous methanol.
- Addition of Alkyl Halide: To the stirred solution of sodium methoxide, add 1-bromoheptane dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours.
 The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
- Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer.



- Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Purification: Remove the diethyl ether by rotary evaporation. The crude 1-methoxyheptane
 can be purified by fractional distillation under atmospheric pressure. Collect the fraction
 boiling at approximately 150-151 °C.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

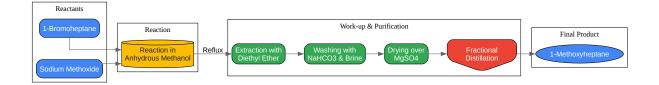
- Sample Preparation: Prepare a dilute solution of the purified **1-methoxyheptane** in a volatile solvent such as dichloromethane or hexane.
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).
- · GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - o Carrier Gas: Helium
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 35-300

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- Sample Preparation: Dissolve approximately 10-20 mg of the purified **1-methoxyheptane** in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals are a triplet for the terminal methyl group of the heptyl chain, a multiplet for the methylene groups of the heptyl chain, a triplet for the methylene group adjacent to the oxygen, and a singlet for the methoxy group.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Each unique carbon atom in the molecule will produce a distinct signal.

Visualizations Synthesis Workflow for 1-Methoxyheptane

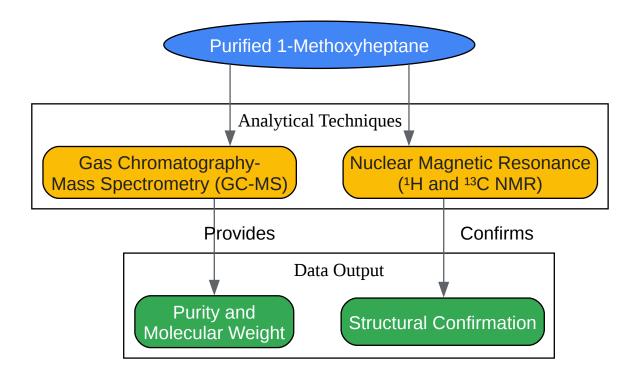


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Caption: Workflow for the synthesis of **1-methoxyheptane**.

Analytical Characterization Workflow





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Caption: Workflow for the analytical characterization of **1-methoxyheptane**.

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References

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